1-[(4'-Bromobiphenyl-4-yl)sulfonyl]piperidine
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Overview
Description
1-[(4’-Bromobiphenyl-4-yl)sulfonyl]piperidine is an organic compound that features a piperidine ring bonded to a sulfonyl group, which is further attached to a brominated biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4’-Bromobiphenyl-4-yl)sulfonyl]piperidine typically involves the reaction of 4-bromobiphenyl with piperidine in the presence of a sulfonylating agent. One common method is to use sulfonyl chloride as the sulfonylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4’-Bromobiphenyl-4-yl)sulfonyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the biphenyl moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduced forms of the sulfonyl group.
Scientific Research Applications
1-[(4’-Bromobiphenyl-4-yl)sulfonyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-[(4’-Bromobiphenyl-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the brominated biphenyl structure can interact with hydrophobic pockets in receptors, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: A simpler compound with similar structural features but lacking the sulfonyl and piperidine groups.
Piperidine Derivatives: Compounds like 1-(4-bromophenyl)piperidine share the piperidine ring but differ in the attached functional groups.
Uniqueness
1-[(4’-Bromobiphenyl-4-yl)sulfonyl]piperidine is unique due to the combination of the brominated biphenyl structure with the sulfonyl and piperidine groups. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H18BrNO2S |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C17H18BrNO2S/c18-16-8-4-14(5-9-16)15-6-10-17(11-7-15)22(20,21)19-12-2-1-3-13-19/h4-11H,1-3,12-13H2 |
InChI Key |
GTIXNKZJNLOYCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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